4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine
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Overview
Description
4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine: is a complex organic compound characterized by its unique molecular structure, which includes a morpholine ring, a pyrimidinyl group, and a phenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine typically involves multiple steps, starting with the preparation of the core pyrimidinyl structure. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyrimidinyl compound in the presence of a palladium catalyst. The phenylsulfanyl group can be introduced through a subsequent substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : The pyrimidinyl ring can be reduced to form a pyrimidinylamine derivative.
Substitution: : The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : 4-{6-[(3-Methoxyphenyl)sulfoxyl]-2-phenyl-4-pyrimidinyl}morpholine or 4-{6-[(3-Methoxyphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine.
Reduction: : 4-{6-[(3-Methoxyphenyl)amino]-2-phenyl-4-pyrimidinyl}morpholine.
Substitution: : Various substituted morpholines depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in various assays, showing potential for further development as a bioactive compound.
Medicine: : Preliminary studies suggest it may have therapeutic properties, although more research is needed to confirm its efficacy and safety.
Industry: : Its unique structure makes it a candidate for use in advanced materials and chemical processes.
Mechanism of Action
The exact mechanism by which 4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving binding to receptors or enzymes that play a role in biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
4-(6-Phenyl-2-pyrimidinyl)morpholine
4-(6-(3-Methoxyphenyl)-2-pyrimidinyl)morpholine
4-(6-(2-Methoxyphenyl)-2-pyrimidinyl)morpholine
These compounds share the morpholine and pyrimidinyl core but differ in the substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
4-[6-(3-methoxyphenyl)sulfanyl-2-phenylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-25-17-8-5-9-18(14-17)27-20-15-19(24-10-12-26-13-11-24)22-21(23-20)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYOAMSUWCRZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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